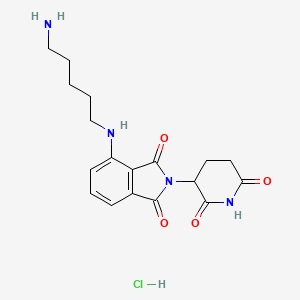

Thalidomide-NH-C5-NH2 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pomalidomid - Linker 4 ist eine Verbindung, die zur Klasse der immunmodulatorischen Imid-Medikamente (IMiDs) gehört. Diese Verbindungen, darunter Thalidomid und Lenalidomid, haben aufgrund ihrer therapeutischen Anwendungen, insbesondere bei der Behandlung von multiplem Myelom und anderen Krebsarten, große Aufmerksamkeit erlangt . Pomalidomid ist bekannt für seine Fähigkeit, an die E3-Ligase Cereblon zu binden und dessen Proteinabbaukapazität auf Neosubstrate umzulenken, was für seine therapeutischen Wirkungen entscheidend ist .

Vorbereitungsmethoden

Die Synthese von Pomalidomid - Linker 4 umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Alkylierung des aromatischen Amins, obwohl dieser Ansatz oft unter geringer Nucleophilie und schlechter Chemoselektivität leidet . Eine andere Methode ist die Acylierung des aromatischen Amins, die Pomalidomid-Derivate liefert, aber zusätzliche polare Oberflächenbereiche und einen Wasserstoffbrücken-Akzeptor hinzufügt . Industrielle Produktionsmethoden verwenden oft kontinuierliche Flusschemie, die einen sicheren Betrieb, hervorragende Reproduzierbarkeit und effiziente Prozesse ermöglicht . Dieses Verfahren beinhaltet eine mehrstufige kontinuierliche Flusssynthese, die Pomalidomid und seine Analoga mit einer Gesamtausbeute von 38-47 % liefert .

Chemische Reaktionsanalyse

Pomalidomid - Linker 4 durchläuft verschiedene chemische Reaktionen, darunter Substitutionsreaktionen. Beispielsweise ist die Alkylierung des aromatischen Amins eine übliche Reaktion, die jedoch aufgrund der geringen Nucleophilie vor Herausforderungen steht . Die Acylierung des aromatischen Amins ist eine weitere Reaktion, die Pomalidomid-Derivate liefert . Häufig verwendete Reagenzien in diesen Reaktionen sind Diamine und DIPEA (N,N-Diisopropylethylamin), wobei die Reaktionen oft in DMSO (Dimethylsulfoxid) bei erhöhten Temperaturen durchgeführt werden . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Pomalidomid-Homodimere und JQ1-Pomalidomid-Konjugate .

Analyse Chemischer Reaktionen

Pomalidomide - linker 4 undergoes various chemical reactions, including substitution reactions. For example, the alkylation of the aromatic amine is a common reaction, although it faces challenges due to low nucleophilicity . Acylation of the aromatic amine is another reaction that provides pomalidomide derivatives . Common reagents used in these reactions include diamines and DIPEA (N,N-Diisopropylethylamine), with reactions often conducted in DMSO (Dimethyl sulfoxide) at elevated temperatures . Major products formed from these reactions include pomalidomide homo-dimers and JQ1-pomalidomide conjugates .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Targeted Protein Degradation

- Cancer Treatment

- Immunomodulation

-

Teratogenicity Research

- Investigations into the teratogenic effects of thalidomide have identified specific protein substrates that contribute to developmental abnormalities. Notably, promyelocytic leukemia zinc finger (PLZF) has been implicated as a critical substrate whose degradation correlates with limb defects observed in animal models .

Case Studies

- Multiple Myeloma : A clinical trial demonstrated that Thalidomide-NH-C5-NH2 effectively reduced tumor burden in patients with relapsed multiple myeloma, showcasing its potential as a therapeutic agent in hematological cancers.

- Teratogenicity Investigation : Research identified PLZF as a neosubstrate for cereblon that mediates thalidomide-induced teratogenicity. Knockdown studies in chicken embryos revealed that loss of PLZF function led to skeletal abnormalities, underscoring its significance in developmental biology .

Wirkmechanismus

Pomalidomide exerts its effects by binding to the E3 ligase cereblon, which is part of the CRL4-CRBN E3 ubiquitin ligase complex . This binding redirects the ligase’s ability to signal for protein degradation towards neosubstrates, leading to the removal of multiple myeloma-related proteins . Pomalidomide also inhibits the proliferation and induces apoptosis of various tumor cells . It is more potent than thalidomide and lenalidomide, making it a valuable therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Pomalidomid gehört zur Klasse der IMiDs-Medikamente, zu denen auch Thalidomid und Lenalidomid gehören . Im Vergleich zu diesen Verbindungen hat Pomalidomid eine verbesserte Wirksamkeit und ein besseres Toxizitätsprofil gezeigt . Thalidomid war das erste entwickelte IMiD, gefolgt von Lenalidomid, das eine Substitution einer Aminogruppe an der vierten Position und eine einzelne Oxogruppe im Phthaloylkern aufweist . Pomalidomid, das jüngste und potenteste IMiD, hat die therapeutische Landschaft für Patienten mit rezidiviertem und refraktärem multiplem Myelom neu definiert .

Schlussfolgerung

Pomalidomid - Linker 4 ist eine vielseitige Verbindung mit erheblichem therapeutischem Potenzial. Seine Synthese umfasst verschiedene chemische Reaktionen und es hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in der Medizin und Chemie. Sein Wirkmechanismus und seine verbesserte Wirksamkeit im Vergleich zu ähnlichen Verbindungen machen es zu einer wertvollen Ergänzung im Bereich der immunmodulatorischen Medikamente.

Biologische Aktivität

Thalidomide-NH-C5-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. This article explores the biological activity of Thalidomide-NH-C5-NH2, focusing on its mechanisms of action, therapeutic applications, and associated case studies.

Thalidomide-NH-C5-NH2 (hydrochloride) is classified as an E3 ligase ligand-linker conjugate that utilizes the thalidomide structure to engage with cereblon (CRBN), a critical component of the ubiquitin-proteasome system. Its molecular formula is C18H22ClN3O5 with a molecular weight of 395.84 g/mol .

The biological activity of Thalidomide-NH-C5-NH2 is primarily mediated through its interaction with CRBN, leading to the degradation of specific target proteins via ubiquitination. This process is crucial for its immunomodulatory and anti-inflammatory effects. The compound has been shown to:

- Inhibit TNF-α Production : Thalidomide and its derivatives selectively inhibit the production of tumor necrosis factor-alpha (TNF-α) from mononuclear cells, which plays a significant role in inflammatory responses .

- Modulate Cytokine Profiles : It enhances Th2 cytokine production while inhibiting Th1 cytokines, thus shifting the immune response towards a more regulatory phenotype .

- Induce Protein Degradation : Thalidomide-NH-C5-NH2 promotes the degradation of proteins such as PLZF (promyelocytic leukemia zinc finger), which has been implicated in teratogenic effects observed in animal models .

Therapeutic Applications

Thalidomide and its derivatives, including Thalidomide-NH-C5-NH2, have been utilized in various therapeutic contexts:

- Multiple Myeloma : Thalidomide is approved for use in treating multiple myeloma due to its ability to inhibit angiogenesis and modulate immune responses .

- Inflammatory Diseases : The compound has demonstrated efficacy in conditions like leprosy and Crohn's disease by reducing inflammation and promoting immune regulation .

- Research Applications : As an E3 ligase ligand, it serves as a tool in the development of proteolysis-targeting chimeras (PROTACs), allowing for targeted protein degradation in cancer research .

Case Studies

Case Study 1: Teratogenicity in Animal Models

Research has shown that thalidomide induces limb abnormalities in chicken embryos through CRBN-mediated degradation of PLZF. The knockdown of Plzf resulted in significant skeletal deformities, highlighting the role of this protein in limb development and the teratogenic potential of thalidomide derivatives .

Case Study 2: Clinical Efficacy in Multiple Myeloma

A clinical trial demonstrated that patients treated with thalidomide showed improved overall survival rates compared to those receiving standard therapies. The mechanism was attributed to both direct cytotoxic effects on myeloma cells and indirect effects through immune modulation .

Research Findings

Recent studies have expanded our understanding of thalidomide's biological activity:

- Ubiquitin Ligase Interaction : Thalidomide's binding to CRBN alters substrate specificity for protein degradation, which may vary across species .

- Cytotoxicity Against Leukemia Cells : Novel derivatives resembling thalidomide were found to selectively target leukemia cells while sparing normal cells, indicating potential for new cancer therapies .

Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3O5 |

| Molecular Weight | 395.84 g/mol |

| Mechanism of Action | CRBN-mediated protein degradation |

| Therapeutic Uses | Multiple myeloma, inflammatory diseases |

| Notable Effects | Inhibition of TNF-α, modulation of cytokines |

Eigenschaften

IUPAC Name |

4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDRWFHGNHTFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.